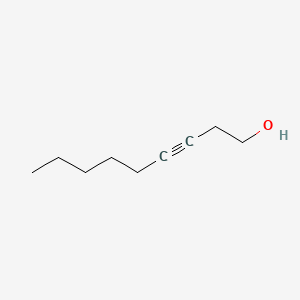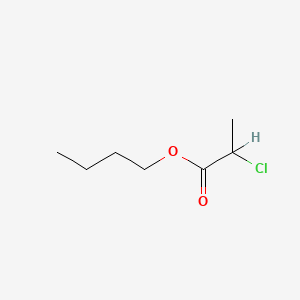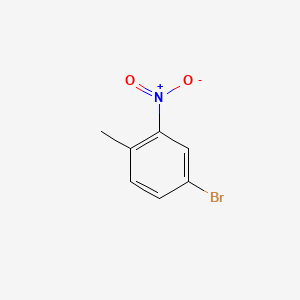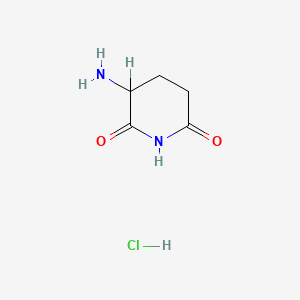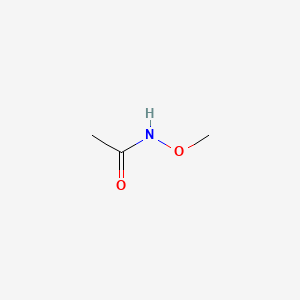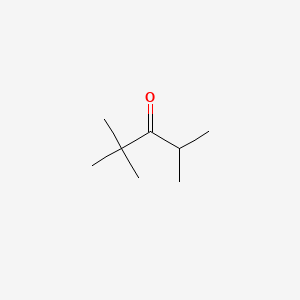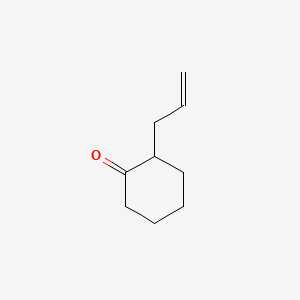
2-Allylcyclohexanone
Übersicht
Beschreibung
Synthesis Analysis
2-Allylcyclohexanone can be synthesized from 1-Pyrrolidino-1-cyclohexene and Allyl bromide .Molecular Structure Analysis
The molecular formula of 2-Allylcyclohexanone is C9H14O . It has an average mass of 138.207 Da and a monoisotopic mass of 138.104462 Da .Chemical Reactions Analysis
2-Allylcyclohexanone is a β,γ-unsaturated ketone. It has been reported that it can be selectively oxidized by benzonitrile-hydrogen peroxide . Asymmetric synthesis of 2-alkylcyclohexanones by alkylation of cyclohexanone enamines (III) of L-proline ester derivatives has also been described .Physical And Chemical Properties Analysis
2-Allylcyclohexanone has a density of 0.9±0.1 g/cm3 . Its boiling point is 197.5±9.0 °C at 760 mmHg . The vapour pressure is 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.4±3.0 kJ/mol . The flash point is 69.3±13.7 °C . The index of refraction is 1.458 . The molar refractivity is 41.5±0.3 cm3 . It has 1 H bond acceptor, 0 H bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
2-Allylcyclohexanone has been used in the asymmetric synthesis of ®-(-)-Epilachnene . This compound is an antipode of the defensive droplets from the Mexican bean beetle, Epilachna varivestis .
Deracemization
The compound has been used in a modified thermodynamically controlled deracemization process . This process was influenced considerably by the solvent used .
Synthesis of Bicyclo [3.3.1]non-2-en-9-one
2-Allylcyclohexanone may be used in the synthesis of bicyclo [3.3.1]non-2-en-9-one .
Oxidation Studies
The oxidation of 2-allylcyclohexanone by 90% hydrogen peroxide catalyzed by arsonated polystyrene has been studied .
Synthesis of 2-Alkylcyclohexanones
2-Allylcyclohexanone has been used in the asymmetric synthesis of 2-alkylcyclohexanones by alkylation of cyclohexanone enamines .
Solvent Influence Studies
The efficiency of thermodynamically controlled deracemization was influenced considerably by the solvent used . Based on this finding, an improved method was developed .
Safety and Hazards
2-Allylcyclohexanone is classified as Acute toxicity, Oral (Category 4), H302; Acute toxicity, Inhalation (Category 4), H332; Acute toxicity, Dermal (Category 4), H312; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . It is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation .
Wirkmechanismus
Target of Action
It is known that 2-allylcyclohexanone is a β,γ-unsaturated ketone , which suggests that it may interact with biological targets that have affinity for such structures.
Mode of Action
It has been used in the synthesis of various compounds, indicating that it can participate in chemical reactions as a reactant . For instance, it has been used in the synthesis of ®- and (S)-2-allylcyclohexanone, demonstrating that preformed, non-stabilized lithium enolates are suitable nucleophiles for palladium-catalyzed asymmetric allylic alkylations .
Pharmacokinetics
Its physical properties such as boiling point (94 °c/23 mmhg) and density (0927 g/mL at 25 °C) have been reported , which could influence its pharmacokinetic properties.
Eigenschaften
IUPAC Name |
2-prop-2-enylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGHEUSRLZSXAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883283 | |
| Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylcyclohexanone | |
CAS RN |
94-66-6 | |
| Record name | 2-Allylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Allylcyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-allylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



